3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one
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Overview
Description
3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one is a synthetic organic compound that belongs to the class of thiochromenones This compound is characterized by the presence of a benzyl(methyl)amino group and a fluorine atom attached to the thiochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiochromenone Core: The thiochromenone core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxythiobenzaldehyde and an appropriate fluorinated reagent.
Introduction of the Benzyl(Methyl)Amino Group: The benzyl(methyl)amino group can be introduced via a nucleophilic substitution reaction using benzylamine and methyl iodide under basic conditions.
Final Assembly: The final compound is obtained by coupling the benzyl(methyl)amino group with the thiochromenone core under suitable reaction conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group or the fluorine atom, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.
Substitution: Benzylamine, methyl iodide, palladium catalysts, and basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiochromenone derivatives.
Substitution: Various substituted thiochromenone derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-[benzyl(methyl)amino]-4H-chromen-4-one: Lacks the fluorine atom and has different biological activities.
6-fluoro-4H-thiochromen-4-one: Lacks the benzyl(methyl)amino group and has different chemical properties.
3-[benzyl(methyl)amino]-6-chloro-4H-thiochromen-4-one: Contains a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
3-[benzyl(methyl)amino]-6-fluoro-4H-thiochromen-4-one is unique due to the presence of both the benzyl(methyl)amino group and the fluorine atom, which confer specific chemical and biological properties
Properties
IUPAC Name |
3-[benzyl(methyl)amino]-6-fluorothiochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNOS/c1-19(10-12-5-3-2-4-6-12)15-11-21-16-8-7-13(18)9-14(16)17(15)20/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBBUOUHCYUTDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CSC3=C(C2=O)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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